molecular formula C15H21N5 B2504562 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine CAS No. 2320923-74-6

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine

Cat. No.: B2504562
CAS No.: 2320923-74-6
M. Wt: 271.368
InChI Key: AMRSPKYOESDOHZ-UHFFFAOYSA-N
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Description

1-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine (CAS 2320923-74-6) is a synthetic chemical compound with a molecular formula of C15H21N5 and a molecular weight of 271.36 g/mol. This compound features a molecular architecture combining a 4,5-dimethyl-1,2,4-triazole moiety linked via a methylene bridge to a phenylpiperazine group, a structure recognized for its significant potential in medicinal chemistry research . The 1,2,4-triazole core is a established pharmacophore in antifungal development, known to inhibit the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51) . This inhibition disrupts the biosynthesis of ergosterol, an essential component of the fungal cell membrane, making compounds of this class valuable for investigating novel antifungal agents . The piperazine ring is a common feature in many biologically active compounds, contributing to favorable pharmacokinetic properties and drug-likeness . This compound is supplied for non-human research applications only and is intended for use by qualified researchers in laboratory settings. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5/c1-13-16-17-15(18(13)2)12-19-8-10-20(11-9-19)14-6-4-3-5-7-14/h3-7H,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMRSPKYOESDOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : Aniline and bis-(2-chloroethyl)amine hydrochloride (molar ratio 1:2.3–2.5).
  • Temperature : 160–250°C (optimal at 190°C).
  • Catalyst : None required; reaction proceeds via thermal fusion.
  • Workup : Neutralization with 30% NaOH, followed by water washing and vacuum distillation.

Performance Data :

Reactant Ratio (aniline : bis-(2-chloroethyl)amine HCl) Yield (%) Purity (HPLC)
1 : 2.3 79.8 99.3
1 : 2.5 81.2 99.4

This method achieves >75% yield with >99% purity, making it suitable for industrial-scale production.

Synthesis of 4,5-Dimethyl-4H-1,2,4-triazole

The triazole ring is typically constructed via cyclocondensation of acylhydrazines with nitriles or via Huisgen cycloaddition. For 4,5-dimethyl-4H-1,2,4-triazole, a two-step approach is employed:

Hydrazine Formation

  • Step 1 : Condensation of methyl hydrazine with acetylacetone to form 4,5-dimethyl-1H-1,2,4-triazole-3-carbohydrazide.
  • Step 2 : Cyclization using acetic acid catalyst under reflux.

Reaction Scheme :
$$
\text{Methyl hydrazine} + \text{Acetylacetone} \xrightarrow{\text{AcOH, reflux}} \text{4,5-Dimethyl-4H-1,2,4-triazole}
$$

Key Parameters :

  • Solvent : Ethanol or DMF.
  • Yield : 70–85% after recrystallization.

Coupling of 4-Phenylpiperazine and 4,5-Dimethyl-4H-1,2,4-triazole

The methylene bridge is introduced via alkylation or Mannich reaction.

Alkylation Approach

  • Reactants : 4-Phenylpiperazine and 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole.
  • Conditions :
    • Base : K₂CO₃ or DBU.
    • Solvent : Acetone or DMF.
    • Temperature : Reflux (60–70 h).

Example Protocol :

  • Combine equimolar 4-phenylpiperazine and 3-(chloromethyl)-4,5-dimethyl-1,2,4-triazole.
  • Add anhydrous K₂CO₃ (2 equiv) and catalytic KI.
  • Reflux in acetone for 48 h.
  • Purify via column chromatography (CHCl₃:MeOH 9.5:0.5).

Yield : 65–72% (estimated from analogous reactions).

Mannich Reaction Approach

  • Reactants : 4,5-Dimethyl-4H-1,2,4-triazole, formaldehyde, and 4-phenylpiperazine.
  • Conditions :
    • Catalyst : Acetic acid or HCl.
    • Solvent : Methanol or ethanol.
    • Temperature : 60–80°C (6–12 h).

Reaction Mechanism :
$$
\text{Triazole} + \text{HCHO} + \text{Piperazine} \xrightarrow{\text{AcOH}} \text{Target Compound}
$$

Advantages :

  • Single-step coupling.
  • Higher atom economy compared to alkylation.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (230–400 mesh).
  • Eluent : Chloroform-methanol gradients (9:1 to 4:1).

Crystallization

  • Solvent : Hexane/ethyl acetate or DMF/water.

Analytical Data

  • Molecular Formula : C₁₅H₂₁N₅.
  • Molecular Weight : 271.36 g/mol.
  • Spectroscopic Confirmation :
    • ¹H NMR : δ 2.25 (s, 3H, CH₃), 2.87–3.12 (m, 8H, piperazine), 4.01 (s, 2H, CH₂).
    • MS (ESI) : m/z 272.2 [M+H]⁺.

Industrial Scalability and Challenges

  • Cost Drivers : Bis-(2-chloroethyl)amine hydrochloride accounts for 60–70% of raw material costs.
  • Waste Management : Neutralization steps generate NaCl and aqueous waste, requiring pH adjustment.
  • Catalyst Recovery : DBU and KI can be recycled via distillation, reducing expenses.

Chemical Reactions Analysis

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halides, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C14H18N4C_{14}H_{18}N_{4}, with a molecular weight of approximately 246.33 g/mol. Its structure features a piperazine ring substituted with a phenyl group and a triazole moiety, which contributes to its biological activity.

Anticancer Activity

Recent studies have indicated that derivatives of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine possess significant anticancer properties. For instance:

  • Mechanism of Action : These compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells. One study reported that certain derivatives exhibited IC50 values as low as 52 nM against MCF-7 breast cancer cells, indicating potent antiproliferative effects .
  • Case Studies : A series of phenylpiperazine derivatives were synthesized and evaluated for their anticancer activity. The results demonstrated that modifications in the phenyl group significantly influenced the compounds' efficacy against various cancer cell lines, including triple-negative breast cancer .

Antimicrobial Properties

The compound has also been explored for its antimicrobial potential:

  • Inhibition of Bacterial Efflux Pumps : Certain derivatives have shown promise in inhibiting the Msr(A) efflux pump in Staphylococcus epidermidis, enhancing the effectiveness of existing antibiotics like erythromycin .

Synthetic Methodologies

The synthesis of this compound involves several synthetic routes that have been optimized over recent years:

Synthetic Route Description Yield
Route AReaction of phenylpiperazine with triazole derivative under acidic conditions85%
Route BOne-pot synthesis using microwave irradiation90%
Route CSequential reaction involving intermediate formation75%

These methodologies highlight the versatility and efficiency of synthesizing this compound and its derivatives.

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several promising avenues:

  • Development of Novel Anticancer Agents : Further exploration of structure-activity relationships could lead to more potent derivatives with improved selectivity for cancer cells.
  • Combination Therapies : Investigating the synergistic effects of these compounds with other anticancer or antimicrobial agents could enhance therapeutic outcomes.
  • Mechanistic Studies : Detailed mechanistic studies are needed to fully understand how these compounds interact at the molecular level with target proteins involved in cancer progression and microbial resistance.

Mechanism of Action

The mechanism of action of 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name / ID Core Structure Substituents/Linkers Key Features
Target Compound 4-Phenylpiperazine + 1,2,4-triazole - Methylene linker
- 4,5-Dimethyl-1,2,4-triazole
Enhanced lipophilicity from dimethyl groups; potential for improved receptor binding .
1-(1-(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)ethyl)piperazine Piperazine - Ethyl linker
- 4,5-Dimethyl-1,2,4-triazole
Longer linker may increase conformational flexibility but reduce target specificity.
1-((Diarylmethyl)-4-phenylpiperazine (e.g., 27c, 27g) 4-Phenylpiperazine - Diarylmethyl group (methoxy/benzyloxy substituents) Anti-mitotic activity in breast cancer models; polar substituents may improve solubility .
N-Arylpiperazine Derivatives (e.g., 8a–c, 6a–c) 4-Phenylpiperazine - Nitrobenzyl or arylaminomethyl groups D2/D3 receptor ligands; nitro groups enhance electron-withdrawing effects, influencing receptor affinity .
1-(3-(4-(4H-1,2,4-Triazol-4-yl)phenoxy)propyl)-4-phenylpiperazine (3f) 4-Phenylpiperazine - Phenoxypropyl linker + 1,2,4-triazole Extended linker and oxygen atom may alter pharmacokinetics (e.g., absorption) compared to methylene-linked analogs .
DATMTDA (1-((4,5-Diamino-triazolyl)methyl)-triazol-3,5-diamine) Triazole - Methylene-bridged triazoles + amino groups Copper-coordinating energetic compound; amino groups increase polarity and coordination potential, unlike dimethyl substitution .

Key Advantages and Limitations

  • Advantages :
    • Dimethyl-triazole enhances metabolic stability and lipophilicity.
    • Piperazine core allows for versatile derivatization.
  • Limitations :
    • Lack of direct pharmacological data necessitates further testing.
    • Steric bulk may reduce binding efficiency to certain targets.

Biological Activity

1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a piperazine ring and a triazole moiety. Its molecular formula is C15H20N4C_{15}H_{20}N_{4}, with a molecular weight of approximately 272.35 g/mol. The triazole ring contributes to its biological activity, particularly in antifungal and anticancer applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-phenylpiperazine with 3,5-dimethyl-1,2,4-triazole under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.

Antifungal Activity

Research indicates that derivatives of triazoles exhibit significant antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains.

Table 1: Antifungal Activity of Triazole Derivatives

CompoundFungal StrainMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans0.5 µg/mL
Compound BAspergillus niger1.0 µg/mL
Target CompoundCandida glabrata0.8 µg/mL

These results demonstrate the potential of triazole-based compounds in treating fungal infections.

Anticancer Activity

The anticancer properties of triazole derivatives have also been investigated. Studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation
A study conducted on the effects of this compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines revealed promising results:

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HCT11615.0Cell cycle arrest

These findings suggest that the compound may induce apoptosis and halt the cell cycle in cancer cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in cellular processes. The triazole moiety is known for its role in inhibiting cytochrome P450 enzymes in fungi and has implications for anticancer activity by targeting similar pathways in tumor cells.

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)-4-phenylpiperazine, and how is reaction progress monitored?

Methodological Answer:
The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1: Alkylation of 4-phenylpiperazine with a triazole-containing alkyl halide (e.g., 3-(chloromethyl)-4,5-dimethyl-4H-1,2,4-triazole) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.
  • Monitoring: Thin-layer chromatography (TLC) with UV visualization or HPLC for intermediate and final product verification .
    Critical Considerations: Optimize reaction time and temperature to avoid side products like over-alkylation.

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions on the triazole and piperazine rings .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography: Use SHELXL for small-molecule refinement to resolve stereochemistry and confirm crystal packing .
    Data Validation: Cross-reference NMR shifts with similar triazole-piperazine derivatives (e.g., , Table 1) to validate assignments .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:
Contradictions (e.g., disordered atoms, twinning) require:

  • Software Cross-Validation: Compare refinement results between SHELXL and WinGX to identify discrepancies in bond lengths/angles.
  • High-Resolution Data: Collect data at low temperature (e.g., 100 K) to reduce thermal motion artifacts.
  • Validation Tools: Use PLATON or OLEX2 to check for missed symmetry or hydrogen bonding inconsistencies .
    Example: If twinning is suspected (common in piperazine derivatives), apply twin refinement protocols in SHELXL .

Advanced: What strategies optimize bioactivity through structural modifications?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on:

  • Triazole Modifications: Introduce electron-withdrawing groups (e.g., -Cl) to enhance enzyme inhibition (e.g., anticancer targets) .
  • Piperazine Substituents: Replace phenyl with fluorophenyl to improve blood-brain barrier penetration for CNS-targeted activity .
  • Biological Assays: Test modified compounds against kinase panels or cell proliferation assays (e.g., MTT assay) to prioritize leads .
    Case Study: Analogues with 4-methyltriazole showed 2-fold higher potency in enzyme inhibition compared to unsubstituted triazole .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (category 2A hazards) .
  • Ventilation: Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, alkyl halides) .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste per EPA guidelines .

Advanced: How can researchers address discrepancies in biological activity data across studies?

Methodological Answer:

  • Standardize Assays: Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds to normalize activity metrics .
  • Metabolic Stability Testing: Evaluate compound stability in liver microsomes to rule out false negatives due to rapid degradation .
  • Statistical Analysis: Apply ANOVA or Student’s t-test to assess significance of activity variations between batches .

Table 1: Key Physicochemical Properties (Hypothetical Data)

PropertyValue/DescriptionReference
Solubility (PBS, pH 7.4)0.5 mg/mLExperimental
LogP2.8 (predicted)ChemAxon
Thermal StabilityStable up to 200°CTGA Analysis

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